(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine
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Overview
Description
Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a cyclopropylmethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a substitution reaction, where a suitable leaving group is replaced by the cyclopropylmethyl group.
Protection with Tert-Butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the cyclopropylmethyl group.
Tert-butyl (2R)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate: Lacks the aminomethyl group.
Tert-butyl (2R)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate: Has a methyl group instead of a cyclopropylmethyl group.
Uniqueness
Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the aminomethyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-7-14(16,10-15)9-11-5-6-11/h11H,4-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGMVSGYYJQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2CC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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